2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde
Overview
Description
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a benzaldehyde core substituted with a bromine atom and a difluoropyrrolidinyl group, making it a unique and versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Introduction of the Difluoro Group: The difluoro group is introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Bromination: The bromine atom is introduced through electrophilic bromination reactions, typically using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Aldehyde Formation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common oxidizing and reducing agents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids/esters under mild conditions.
Major Products
Substituted Derivatives: Products with various functional groups replacing the bromine atom.
Oxidized/Reduced Forms: Carboxylic acids or alcohols derived from the aldehyde group.
Coupled Products: Complex molecules formed through carbon-carbon bond formation.
Scientific Research Applications
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with biological targets due to its unique structure.
Medicine: Explored for therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde involves its interaction with molecular targets through its functional groups:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The specific pathways depend on the biological context, but may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde: A structural isomer with similar properties.
Pyrrolidine Derivatives: Compounds with the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, which share some biological activities.
Uniqueness
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both bromine and difluoropyrrolidinyl groups makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
2-bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO/c12-10-5-9(2-1-8(10)6-16)15-4-3-11(13,14)7-15/h1-2,5-6H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQWAVUGPYRPOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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